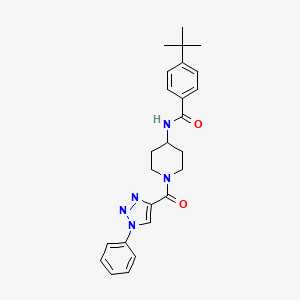

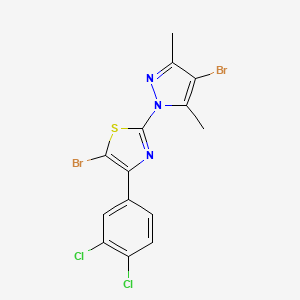

![molecular formula C16H8Cl2N2O B2707098 1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1993136-57-4](/img/structure/B2707098.png)

1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

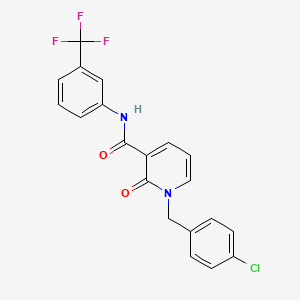

1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile, often referred to as DPCI, is a compound that has been studied extensively in recent years for its potential applications in scientific research. DPCI is a small molecule that is known to bind to a variety of proteins, making it an attractive target for research into drug discovery and development. DPCI has a wide range of potential applications, from cell-based assays to high-throughput screening of drug targets.

Scientific Research Applications

Indole Synthesis

The indole structure is a crucial framework in many natural products and pharmaceuticals. Research on indole synthesis has led to the development of numerous methods, aiming to improve efficiency, selectivity, and environmental impact. A comprehensive review of indole synthesis methods presents a classification system for these approaches, highlighting the significance of indole derivatives in medicinal chemistry and drug discovery (Taber & Tirunahari, 2011).

Chlorophenols in the Environment

Chlorophenols, such as 2,4-dichlorophenol, are environmental contaminants originating from industrial activities, including the production of pesticides and disinfection processes. These compounds are known for their toxicity and potential to form more hazardous substances, like dioxins, under certain conditions. Studies focusing on the environmental impact, behavior, and remediation of chlorophenols emphasize the need for effective management and treatment strategies to mitigate their presence in ecosystems (Peng et al., 2016).

Phosphonic Acids

While not directly related to the queried compound, phosphonic acids share the characteristic of containing a carbon-phosphorus (C-P) bond, analogous to the carbon-nitrile (C≡N) functionality in terms of being a functional group attached to a carbon atom. Phosphonic acids are utilized across various fields, from medicinal chemistry, where they serve as bioisosteres for phosphates, to materials science for surface functionalization. The synthesis and application of phosphonic acids demonstrate the broad utility of incorporating specific functional groups into molecules for achieving desired properties and activities (Sevrain et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile is the enzyme Phytoene Desaturase (PD) . PD is a membrane-bound enzyme in the carotenogenic pathway that catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene .

Mode of Action

1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile interacts with its target, Phytoene Desaturase, by inhibiting its function . This inhibition disrupts the carotenogenic pathway, preventing the conversion of phytoene to β-carotene .

Biochemical Pathways

The compound 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile affects the carotenogenic pathway . By inhibiting Phytoene Desaturase, it prevents the conversion of phytoene to β-carotene, disrupting the production of carotenoids . Carotenoids play a crucial role in photosynthesis, and their disruption can lead to bleaching effects .

Result of Action

The inhibition of Phytoene Desaturase by 1-(2,4-dichlorobenzoyl)-1H-indole-3-carbonitrile leads to a disruption in the production of carotenoids . This can result in bleaching effects, as carotenoids play a crucial role in photosynthesis .

properties

IUPAC Name |

1-(2,4-dichlorobenzoyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O/c17-11-5-6-13(14(18)7-11)16(21)20-9-10(8-19)12-3-1-2-4-15(12)20/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSYXNZVLLAQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)

![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)

![5-[(3-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2707036.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707038.png)